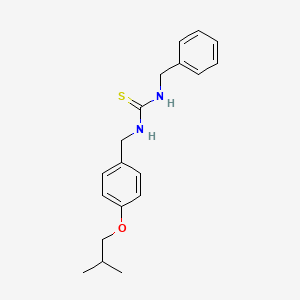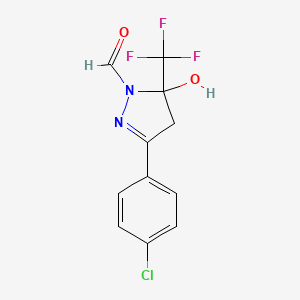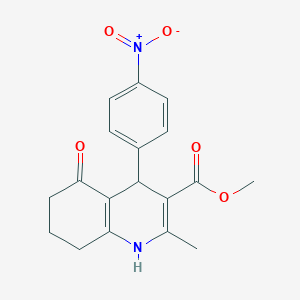![molecular formula C15H30N2O B5145982 2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol](/img/structure/B5145982.png)
2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as DMHP, and it is a piperazine derivative that has been synthesized through a specific method. The purpose of
作用機序
The mechanism of action of DMHP is not fully understood, but it has been proposed that it acts as an agonist for the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release and is a target for various drugs such as benzodiazepines and barbiturates. DMHP has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMHP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMHP has also been found to inhibit the growth of cancer cells through the induction of apoptosis. Additionally, DMHP has been found to have analgesic properties, which may be attributed to its interaction with the GABA-A receptor.
実験室実験の利点と制限
DMHP has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through various techniques. DMHP is also stable under various conditions, which makes it suitable for various applications. However, DMHP has some limitations, such as its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on DMHP. One potential area of research is the development of DMHP-based metal catalysts for organic synthesis. Another area of research is the investigation of the potential anti-cancer properties of DMHP. Additionally, the development of DMHP analogs with improved solubility and potency may also be an area of future research.
Conclusion:
In conclusion, 2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. The synthesis method of DMHP involves the reaction of 2,6-dimethyl-5-hepten-1-amine with 4-chloro-1-piperazine ethanol in the presence of a catalyst. DMHP has been found to have potential applications in various scientific research fields, including anti-inflammatory, analgesic, and anti-cancer properties. The mechanism of action of DMHP is not fully understood, but it has been proposed that it acts as an agonist for the GABA-A receptor. DMHP has several advantages for lab experiments, including ease of synthesis and stability under various conditions. However, DMHP also has some limitations, such as its low solubility in water. There are several future directions for the research on DMHP, including the development of DMHP-based metal catalysts, investigation of its anti-cancer properties, and development of DMHP analogs with improved solubility and potency.
合成法
The synthesis method of 2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol involves the reaction of 2,6-dimethyl-5-hepten-1-amine with 4-chloro-1-piperazine ethanol in the presence of a catalyst. This reaction results in the formation of DMHP, which can be further purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
DMHP has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. DMHP has also been used as a ligand in the development of metal-based catalysts for organic synthesis. Additionally, DMHP has been used in the synthesis of various compounds such as β-amino alcohols and β-lactams.
特性
IUPAC Name |
2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c1-14(2)5-4-6-15(3)13-17-9-7-16(8-10-17)11-12-18/h5,15,18H,4,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYXKDQTFDGSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-methoxy-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5145900.png)
![methyl 4-[(2-ethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5145906.png)
![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5145921.png)
![N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5145922.png)
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B5145923.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[2-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5145924.png)
![10-acetyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5145927.png)
![1-[(4,5-dimethyl-2-furyl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5145940.png)

![N~1~-(4-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145959.png)
![3-{[(3,5-dimethylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145978.png)

![2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5145995.png)
